2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide
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Overview
Description
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carbon disulfide in the presence of a base.
Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzoyl chloride under basic conditions.
Thioether formation: The chlorophenyl-substituted oxadiazole is then reacted with thiourea to introduce the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is reacted with N,N-diphenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and antiviral properties.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its diverse chemical reactivity.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, while the diphenylacetamide moiety contributes to its binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-(4-Chlorophenyl)-1,2,3-triazole: Contains a triazole ring instead of an oxadiazole ring.
N,N-Diphenylacetamide: Lacks the oxadiazole and chlorophenyl groups.
Uniqueness
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is unique due to the combination of the oxadiazole ring, chlorophenyl group, and diphenylacetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H16ClN3O2S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-17-13-11-16(12-14-17)21-24-25-22(28-21)29-15-20(27)26(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 |
InChI Key |
VUHGDQCVWDINLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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